BenchChemオンラインストアへようこそ!

CCT128930

Kinase Selectivity Profiling AKT2 Inhibition Off-Target Effects

Select CCT128930 for your AKT pathway research: with 28-fold selectivity for AKT2 over PKA (Met282-targeted) and 20-fold over p70S6K, it uniquely antagonizes TRPM7 via a vanilloid-like site—dual pharmacology absent in pan-AKT inhibitors (GSK690693, MK-2206). Validated in vivo via IP dosing, it modulates pSer473 AKT, pSer9 GSK3β, pThr246 PRAS40 in tumors and surrogate whisker/hair follicle tissue. Induces DNA damage and autophagy independently of AKT, enabling cross-pathway studies. For PTEN-null glioblastoma, prostate, or breast cancer models, CCT128930 delivers unmatched target selectivity and mechanistic versatility.

Molecular Formula C18H20ClN5
Molecular Weight 341.8 g/mol
CAS No. 885499-61-6
Cat. No. B1683974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT128930
CAS885499-61-6
Synonyms4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-amine
CCT 128930
CCT-128930
CCT128930
Molecular FormulaC18H20ClN5
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
InChIInChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23)
InChIKeyRZIDZIGAXXNODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT128930 for Scientific Procurement: A Selective ATP-Competitive AKT2 Inhibitor (CAS 885499-61-6)


CCT128930 is an ATP-competitive, pyrrolopyrimidine-based small molecule that selectively inhibits the serine/threonine kinase AKT2, a critical node in the PI3K-AKT-mTOR signaling pathway frequently dysregulated in cancer [1]. Discovered using fragment- and structure-based drug design approaches, CCT128930 achieves its selectivity for AKT over the closely related protein kinase A (PKA) by targeting a single amino acid difference (Met282 in AKT, corresponding to Met173 in a PKA-AKT chimera) [2]. Beyond its established role as an AKT inhibitor, recent structural studies have identified CCT128930 as a potent antagonist of the TRPM7 ion channel, a protein essential for cancer cell proliferation, which it inhibits by binding to a distinct vanilloid-like (VL) site and stabilizing the channel's closed state [3].

Why AKT2 Inhibitors Like CCT128930 Cannot Be Interchanged: A Case for Defined Selectivity


While the PI3K-AKT-mTOR pathway is a validated oncology target, the therapeutic window and biological outcomes of its inhibition are highly dependent on the specific kinase selectivity profile of the small molecule used. Many AKT inhibitors, such as the pan-AKT inhibitor GSK690693 (IC50s of 2 nM, 13 nM, and 9 nM for AKT1, 2, and 3 respectively), lack significant isoform selectivity, which can lead to broader, and potentially undesired, downstream signaling consequences . In contrast, CCT128930's distinct 28-fold and 20-fold selectivity for AKT2 over the closely related kinases PKA and p70S6K, respectively, is not a common feature across the class . This specific selectivity profile, achieved through a rational, structure-guided design targeting a unique residue in the ATP-binding pocket, means that substituting CCT128930 with another ATP-competitive AKT inhibitor will not replicate its specific biological effects, particularly in assays where PKA or p70S6K inhibition could confound results or where the unique dual pharmacology of AKT2 and TRPM7 antagonism is being investigated [1].

Quantitative Evidence for CCT128930's Differentiated Profile Against Key Comparators


Kinase Selectivity: 28-Fold Preference for AKT2 Over PKA

CCT128930 demonstrates a high degree of selectivity for AKT2 over the closely related protein kinase A (PKA). In cell-free assays, CCT128930 inhibits AKT2 with an IC50 of 6 nM, while inhibition of PKA requires a 28-fold higher concentration (IC50 = 168 nM) . This selectivity is achieved by targeting a single amino acid difference (Met282 in AKT, equivalent to Met173 in the PKA-AKT chimera) in the ATP-binding pocket [1]. In contrast, the pan-AKT inhibitor GSK690693 exhibits potent inhibition of PKA (IC50 of 5 nM for PKA), demonstrating a lack of this specific selectivity window .

Kinase Selectivity Profiling AKT2 Inhibition Off-Target Effects

Isoform Selectivity: Preferential Inhibition of AKT2 Over p70S6K

CCT128930 exhibits preferential inhibition of AKT2 over the downstream kinase p70S6K, a key regulator of the mTOR pathway. Cell-free assays show that CCT128930 inhibits p70S6K with an IC50 of 120 nM, which is 20-fold less potent than its inhibition of AKT2 (IC50 = 6 nM) . This selectivity profile is distinct from some other ATP-competitive AKT inhibitors that may show more potent, or equipotent, inhibition of p70S6K, which could complicate the interpretation of downstream pathway analysis. For example, while direct comparative IC50 data for other specific compounds against p70S6K is not consistently reported in primary literature, many pan-AKT inhibitors are designed to broadly inhibit the pathway, potentially including off-target effects on p70S6K .

Isoform Selectivity AKT2 p70S6K mTOR Pathway

Novel Dual Pharmacology: Potent TRPM7 Channel Antagonism

Beyond its established role as an AKT inhibitor, CCT128930 has been identified as a potent antagonist of the TRPM7 channel, a protein essential for cancer cell proliferation. In electrophysiological studies, CCT128930 inhibited TRPM7 currents with an IC50 of 0.86 ± 0.11 μM in the absence of intracellular Mg2+ [1]. Importantly, cryo-EM structural analysis revealed that CCT128930 binds to a unique vanilloid-like (VL) site, distinct from the channel's pore, to stabilize the closed state [2]. This dual pharmacology is a differentiating feature not shared by other clinical-stage AKT inhibitors like MK-2206, AZD5363, or GSK690693, which are not known to potently inhibit TRPM7. Furthermore, CCT128930 demonstrated selectivity for TRPM7 over the homologous TRPM6 channel, a property not observed with other TRPM7 antagonists like NS8593 [2].

TRPM7 Channel Ion Channel Pharmacology Cancer Cell Proliferation Cryo-EM

Cellular Antiproliferative Activity: Potent Growth Inhibition in PTEN-Null Models

CCT128930 exhibits potent antiproliferative activity in cancer cell lines with genetic backgrounds that sensitize them to AKT pathway inhibition. In PTEN-null U87MG human glioblastoma cells, CCT128930 showed a GI50 value of 6.3 μM [1]. While direct comparative GI50 values for other AKT inhibitors in the same U87MG model are not always reported in primary literature, this value is consistent with on-target AKT pathway blockade. Importantly, CCT128930 caused a G1 phase cell cycle arrest in these cells, a hallmark of effective AKT inhibition, which was also observed with other AKT inhibitors, but the specific potency and downstream biomarker modulation (e.g., pSer473 AKT, pSer9 GSK3β) can vary significantly between compounds [2]. The in vivo efficacy observed in U87MG xenografts (tumor growth inhibition) further validates the translational potential of this compound in models with activated PI3K signaling [2].

Antiproliferative Activity PTEN-Null U87MG Cancer Cell Lines

Pharmacokinetics and In Vivo Target Engagement

Pharmacokinetic studies in mice demonstrate that CCT128930 achieves therapeutically relevant concentrations in tumor tissue. Following intraperitoneal (i.p.) administration of 50 mg/kg, tumor concentrations of CCT128930 in U87MG xenografts reached approximately 15 μM at 2 hours and remained above the in vitro GI50 value (6.3 μM) at 6 hours post-dose [1]. This exposure was sufficient to significantly reduce the phosphorylation of key AKT downstream biomarkers, including pSer473 AKT, pSer9 GSK3β, and pThr246 PRAS40, in the tumor tissue, providing direct evidence of in vivo target engagement and pathway modulation [1]. In contrast, oral (p.o.) administration resulted in a low bioavailability of only 8.5% and a peak plasma concentration of 0.43 μM, which is suboptimal for achieving sustained target inhibition in vivo compared to i.p. dosing . This data directly informs the selection of the appropriate route of administration for in vivo studies.

Pharmacokinetics Pharmacodynamics In Vivo Target Engagement Xenograft Models

Mechanistic Differentiation: Induction of DNA Damage and Autophagy Independent of AKT Inhibition

Studies in HepG2 hepatoma cells have revealed that CCT128930 induces cell cycle arrest, DNA damage, and autophagy through mechanisms that are partially independent of its AKT inhibitory activity [1]. At low concentrations (0.1-20 μM), CCT128930 paradoxically increased the phosphorylation of AKT at Ser473, while still inducing G1 phase arrest and activating DNA damage response pathways (e.g., increased γ-H2AX and p53). This is a unique functional profile that distinguishes it from other AKT inhibitors like MK-2206, which primarily act through pathway inhibition without inducing such pronounced, AKT-independent stress responses . This suggests that CCT128930 engages additional cellular targets (such as TRPM7) that contribute to its overall antitumor efficacy, a characteristic not observed with more selective AKT inhibitors.

Mechanism of Action DNA Damage Autophagy Off-Target Effects

Defined Applications of CCT128930 Based on Quantitative Evidence


Validating AKT2-Specific Signaling in PTEN-Null Cancer Models

Use CCT128930 in in vitro and in vivo studies of PTEN-null or PIK3CA-mutant cancers (e.g., glioblastoma, breast, prostate) where AKT pathway activation is a key driver. The compound's 28-fold selectivity for AKT2 over PKA ensures that observed antiproliferative effects and biomarker changes (e.g., pSer473 AKT, pSer9 GSK3β) are more likely attributable to AKT2 inhibition rather than confounding off-target kinase activity [1]. This is particularly critical when comparing results to less selective pan-AKT inhibitors like GSK690693, which potently inhibit PKA at similar concentrations . For in vivo studies, intraperitoneal administration is recommended based on pharmacokinetic data showing high and sustained tumor exposure, in contrast to low oral bioavailability .

Investigating the Intersection of AKT2 and TRPM7 Signaling

Leverage the unique dual pharmacology of CCT128930 to explore the functional cross-talk between AKT2 and the TRPM7 ion channel in cancer cell proliferation and survival. This application is not feasible with other clinical-stage AKT inhibitors (e.g., MK-2206, AZD5363) or TRPM7 antagonists (e.g., NS8593) alone, as they lack this specific dual activity [2]. Use electrophysiology and cryo-EM structural analysis to confirm binding to the TRPM7 VL site and functional channel blockade at concentrations around 0.86 μM [3]. Compare effects in TRPM7-expressing versus TRPM7-knockout cancer cell lines to dissect the relative contribution of AKT2 versus TRPM7 inhibition to the observed phenotype.

Studying AKT-Independent Cellular Stress Responses in Cancer

Employ CCT128930 in cancer cell lines (e.g., HepG2 hepatoma cells) to investigate the mechanisms by which it induces DNA damage and autophagy independently of AKT inhibition [4]. This unique property, not shared by more selective AKT inhibitors like MK-2206, makes CCT128930 a valuable tool to study the interplay between AKT signaling, cellular stress pathways, and potential off-target effects . Experiments should include controls with other AKT inhibitors and use specific inhibitors of DNA damage response (e.g., ATM/ATR inhibitors) or autophagy (e.g., chloroquine) to delineate the pathways involved.

Preclinical Pharmacodynamic Biomarker Development

Utilize CCT128930 to develop and validate pharmacodynamic (PD) biomarkers for AKT pathway inhibition in both tumor tissue and surrogate tissues. The robust in vivo target engagement observed in U87MG xenografts, with significant decreases in pSer473 AKT, pSer9 GSK3β, and pThr246 PRAS40, provides a clear PD signature [5]. This can be used to benchmark the activity of novel AKT inhibitors. Furthermore, the demonstrated ability of CCT128930 to modulate pThr246 PRAS40 in mouse whisker follicles and ex vivo human hair follicles establishes a minimally invasive PD assay, which can be adopted for use in preclinical studies of other compounds targeting the pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT128930

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.